molecular formula C31H28FNO6S B14246789 2-[(2S,3S)-2-[4-(Benzyloxy)phenyl]-1-(4-fluorophenyl)-4-oxoazetidin-3-yl]-2-hydroxyethyl 4-methylbenzene-1-sulfonate CAS No. 277314-15-5

2-[(2S,3S)-2-[4-(Benzyloxy)phenyl]-1-(4-fluorophenyl)-4-oxoazetidin-3-yl]-2-hydroxyethyl 4-methylbenzene-1-sulfonate

Cat. No.: B14246789
CAS No.: 277314-15-5
M. Wt: 561.6 g/mol
InChI Key: SMJAXBOGINPMIZ-IDZRBWSNSA-N
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Description

2-[(2S,3S)-2-[4-(Benzyloxy)phenyl]-1-(4-fluorophenyl)-4-oxoazetidin-3-yl]-2-hydroxyethyl 4-methylbenzene-1-sulfonate is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a benzyloxyphenyl group, a fluorophenyl group, and an azetidinone ring, making it a subject of interest for chemists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2S,3S)-2-[4-(Benzyloxy)phenyl]-1-(4-fluorophenyl)-4-oxoazetidin-3-yl]-2-hydroxyethyl 4-methylbenzene-1-sulfonate typically involves multiple steps, including the formation of the azetidinone ring and the introduction of the benzyloxy and fluorophenyl groups. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for larger batches, and ensuring the purity and consistency of the final product. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carbonyl group in the azetidinone ring can be reduced to form alcohols.

    Substitution: The benzyloxy and fluorophenyl groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while reduction of the carbonyl group may produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, this compound may serve as a probe or ligand for studying enzyme interactions, receptor binding, and other biochemical processes. Its structural features make it suitable for investigating the mechanisms of various biological activities.

Medicine

In medicine, this compound has potential applications as a pharmaceutical intermediate or active ingredient. Its ability to interact with specific molecular targets can be harnessed for developing new drugs or therapeutic agents.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, materials, and other high-value products. Its versatility and reactivity make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism of action of 2-[(2S,3S)-2-[4-(Benzyloxy)phenyl]-1-(4-fluorophenyl)-4-oxoazetidin-3-yl]-2-hydroxyethyl 4-methylbenzene-1-sulfonate involves its interaction with specific molecular targets, such as enzymes, receptors, or other proteins. The compound’s structural features enable it to bind to these targets, modulating their activity and triggering downstream effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(2S,3R)-2-[4-(Benzyloxy)phenyl]-1-(4-fluorophenyl)-4-oxoazetidin-3-yl]propanoic acid
  • 1-[(2S,3S)-2-(Benzyloxy)pentan-3-yl]-4-(4-(4-(4-hydroxyphenyl)piperazin-1-yl)phenyl)-1H-1,2,4-triazol-5(4H)-one

Uniqueness

Compared to similar compounds, 2-[(2S,3S)-2-[4-(Benzyloxy)phenyl]-1-(4-fluorophenyl)-4-oxoazetidin-3-yl]-2-hydroxyethyl 4-methylbenzene-1-sulfonate stands out due to its specific combination of functional groups and stereochemistry. This unique structure imparts distinct reactivity and interaction profiles, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

277314-15-5

Molecular Formula

C31H28FNO6S

Molecular Weight

561.6 g/mol

IUPAC Name

[(2S)-2-[(3S,4S)-1-(4-fluorophenyl)-2-oxo-4-(4-phenylmethoxyphenyl)azetidin-3-yl]-2-hydroxyethyl] 4-methylbenzenesulfonate

InChI

InChI=1S/C31H28FNO6S/c1-21-7-17-27(18-8-21)40(36,37)39-20-28(34)29-30(33(31(29)35)25-13-11-24(32)12-14-25)23-9-15-26(16-10-23)38-19-22-5-3-2-4-6-22/h2-18,28-30,34H,19-20H2,1H3/t28-,29-,30-/m1/s1

InChI Key

SMJAXBOGINPMIZ-IDZRBWSNSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC[C@H]([C@@H]2[C@H](N(C2=O)C3=CC=C(C=C3)F)C4=CC=C(C=C4)OCC5=CC=CC=C5)O

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC(C2C(N(C2=O)C3=CC=C(C=C3)F)C4=CC=C(C=C4)OCC5=CC=CC=C5)O

Origin of Product

United States

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